molecular formula C12H6N2O6S B1255828 ascidiathiazone B

ascidiathiazone B

Cat. No.: B1255828
M. Wt: 306.25 g/mol
InChI Key: GDXFAPJBCPQOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ascidiathiazone B is a marine-derived natural product belonging to the thiazinoquinoline alkaloid family. It was first isolated from marine ascidians (e.g., Aplidium species) and is characterized by a tricyclic structure incorporating a rare 1,4-thiazine ring fused with a quinoline moiety and a sulfone group . The compound has garnered attention due to its diverse bioactivities, particularly its anti-tuberculosis (anti-TB) properties. This compound exhibits a minimum inhibitory concentration (MIC) of 3 µM against Mycobacterium tuberculosis (Mtb), with low cytotoxicity toward mammalian cells (L6 cell line, IC₅₀ > 167 µM) . Its synthesis, first achieved in 2013, involves a six-step process starting from 8-hydroxyquinoline, with an overall yield of 2.5% .

Properties

Molecular Formula

C12H6N2O6S

Molecular Weight

306.25 g/mol

IUPAC Name

4,4,5,10-tetraoxo-1H-pyrido[3,2-g][1,4]benzothiazine-7-carboxylic acid

InChI

InChI=1S/C12H6N2O6S/c15-9-5-1-2-6(12(17)18)14-7(5)10(16)11-8(9)13-3-4-21(11,19)20/h1-4,13H,(H,17,18)

InChI Key

GDXFAPJBCPQOTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)C3=C(C2=O)S(=O)(=O)C=CN3)C(=O)O

Synonyms

ascidiathiazone B

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Anti-TB Specificity : this compound’s anti-TB activity is linked to its ability to modulate NADH dehydrogenase-II (NDH-II), a target absent in mammalian cells .
  • Structure-Activity Relationship (SAR) : The carboxylic acid group in ascidiathiazone A enhances potency, while sulfone groups in B reduce bioavailability .
  • Therapeutic Potential: While ascidiathiazone A has broader applications (anti-malarial, anti-inflammatory), B’s niche lies in TB drug development due to its selective targeting .

Q & A

Q. What is the optimized synthetic route for ascidiathiazone B, and what methodological challenges arise during its purification?

The total synthesis of this compound involves a six-step process starting from 8-hydroxyquinoline, with key steps including sulfide oxidation to sulfone (98% yield), base-catalyzed air oxidation to form an unsaturated sulfone, and SeO₂-mediated methyl group oxidation to a carboxylic acid . Purification challenges arise due to the compound's high polarity, requiring sequential standard column chromatography, reverse-phase chromatography, and size exclusion chromatography, ultimately yielding 33% of the final product .

Q. What is the reported anti-tubercular activity of this compound, and how does it compare to ascidiathiazone A?

this compound exhibits a minimum inhibitory concentration (MIC) of 3 µM against Mycobacterium tuberculosis (Mtb), comparable to ascidiathiazone A (1.6 µM MIC). Both compounds show low cytotoxicity against mammalian L6 cells, suggesting selectivity for bacterial targets. The activity difference may stem from structural variations, such as sulfur oxidation states and functional group positioning .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfur oxidation states, carboxylic acid substitution) impact the anti-TB activity of ascidiathiazone analogues?

Structure-activity relationship (SAR) studies reveal that sulfur oxidation to sulfone enhances stability and activity, while the carboxylic acid group at position 6 is critical for binding to Mtb targets like NADH dehydrogenase-II (NDH-II). Derivatives lacking this moiety show reduced potency, highlighting its role as a hydrogen-bond donor .

Q. What experimental evidence supports the hypothesis that this compound targets NDH-II in Mtb?

Mode-of-action studies using inverted membrane vesicles (IMVs) demonstrate that this compound analogues increase NADH oxidation rates and oxygen consumption, consistent with NDH-II activation. This mechanism mirrors quinone-based inhibitors (e.g., QQ8c) but requires further validation via enzyme-specific inhibition assays .

Q. How can researchers resolve contradictions in activity data (e.g., inactivity against M. smegmatis vs. potency against Mtb)?

Discrepancies between Mtb and M. smegmatis susceptibility may arise from differences in membrane permeability or metabolic pathways. Methodologically, comparative proteomics or gene knockout studies in M. smegmatis could identify resistance mechanisms, while lipophilicity adjustments (e.g., ester prodrugs) might improve uptake .

Q. What methodologies are recommended for analyzing this compound's stability under physiological conditions?

Stability studies should include:

  • pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–7.4).
  • Metabolic stability tests using liver microsomes to assess cytochrome P450 interactions.
  • Mass spectrometry to identify degradation products .

Methodological Design Questions

Q. How should researchers design experiments to validate this compound's target engagement in Mtb?

A robust experimental framework includes:

  • Genetic validation : Knockdown/overexpression of NDH-II in Mtb to observe MIC shifts.
  • Biochemical assays : Direct binding measurements (e.g., surface plasmon resonance) using purified NDH-II.
  • Rescue experiments : Supplementing with alternative electron donors to bypass NDH-II inhibition .

Q. What analytical techniques are critical for confirming this compound's structural integrity during synthesis?

Key techniques include:

  • ¹H/¹³C NMR : To verify alkene formation (e.g., doublets at δ 7.24 and 6.45 ppm for protons 2 and 3) and sulfone oxidation.
  • High-resolution mass spectrometry (HRMS) : For molecular formula confirmation.
  • X-ray crystallography : If crystals are obtainable, to resolve stereochemical ambiguities .

Q. How can SAR studies be optimized for this compound derivatives?

Prioritize:

  • Divergent synthesis : Generate analogues from common intermediates to explore functional group effects.
  • High-throughput screening : Test MICs against Mtb and toxicity in mammalian cells in parallel.
  • Computational docking : Predict binding modes to NDH-II using homology models .

Data Interpretation & Contradictions

Q. How should researchers address low overall yields (2.5%) in this compound synthesis?

Yield improvements may involve:

  • Alternative oxidants : Replacing SeO₂ with milder reagents (e.g., TEMPO/NaClO) for methyl-to-carboxylic acid conversion.
  • Flow chemistry : To enhance reaction efficiency and reduce intermediate degradation .

Q. What statistical approaches are suitable for analyzing dose-response data in anti-TB assays?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response curves) to calculate IC₅₀ values. Pairwise comparisons (e.g., ascidiathiazone A vs. B) should employ Student’s t-test with Bonferroni correction for multiple hypotheses .

Future Research Directions

Q. What gaps exist in understanding this compound's mechanism, and how can they be addressed?

Unresolved questions include:

  • Target identification : Photoaffinity labeling or chemical proteomics to confirm NDH-II binding.
  • Resistance mechanisms : Serial passaging of Mtb under this compound pressure to identify mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ascidiathiazone B
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ascidiathiazone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.